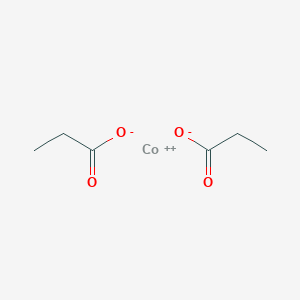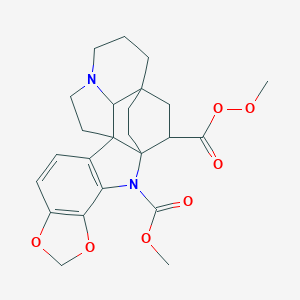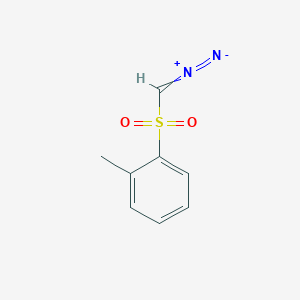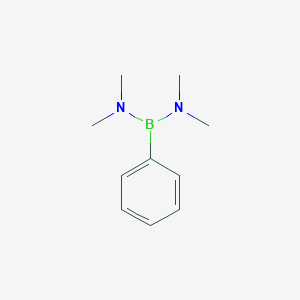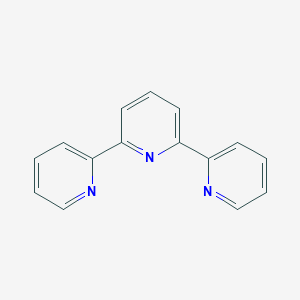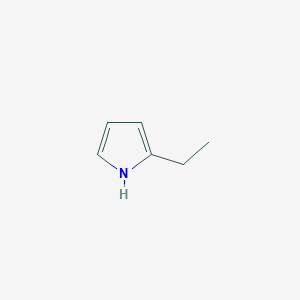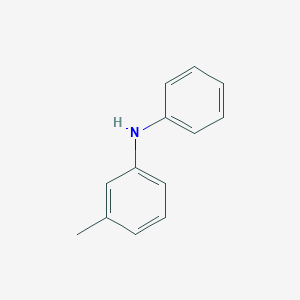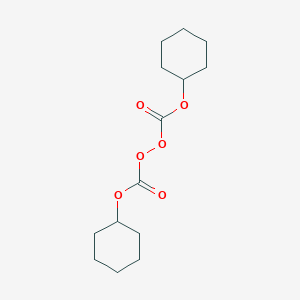
Zinc methanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc methanolate is a chemical compound that has been gaining significant attention in scientific research due to its potential applications in various fields. It is a coordination compound of zinc and methanol, and its chemical formula is Zn(OCH3)2. Zinc methanolate is an important precursor for the synthesis of various zinc oxide-based materials, which have been widely used in catalysis, gas sensing, and optoelectronics.
Aplicaciones Científicas De Investigación
Zinc methanolate has been extensively studied for its potential applications in various fields. One of the most significant applications of zinc methanolate is in the synthesis of zinc oxide-based materials. Zinc oxide is a versatile material that has been used in various applications, including catalysis, gas sensing, and optoelectronics. Zinc methanolate is a precursor for the synthesis of zinc oxide nanoparticles, which have been shown to exhibit enhanced catalytic activity and gas sensing properties.
Mecanismo De Acción
The mechanism of action of zinc methanolate is not well understood. However, it is believed that zinc methanolate acts as a Lewis acid catalyst in various chemical reactions. The Lewis acid sites on the surface of zinc oxide nanoparticles, which are derived from zinc methanolate, can interact with electron-rich species, leading to the activation of the reactants and the formation of the desired products.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of zinc methanolate. However, it has been reported that zinc oxide nanoparticles, which are derived from zinc methanolate, can induce cytotoxicity in various cell lines. The cytotoxicity is believed to be due to the generation of reactive oxygen species (ROS) by the nanoparticles.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using zinc methanolate as a precursor for the synthesis of zinc oxide nanoparticles is its ease of synthesis. Zinc methanolate can be easily prepared by reacting zinc acetate with methanol in the presence of a base. Moreover, zinc methanolate is a stable and easily transportable solid, which makes it convenient for use in lab experiments.
However, there are also some limitations associated with the use of zinc methanolate. One of the main limitations is the potential toxicity of the resulting zinc oxide nanoparticles. As mentioned earlier, zinc oxide nanoparticles can induce cytotoxicity in various cell lines, which may limit their use in biomedical applications.
Direcciones Futuras
There are several future directions that can be explored in the field of zinc methanolate. One of the most promising directions is the development of new synthesis methods that can produce zinc oxide nanoparticles with improved properties. For example, the use of different precursors or reaction conditions may result in the formation of nanoparticles with enhanced catalytic activity or gas sensing properties.
Another future direction is the investigation of the potential biomedical applications of zinc oxide nanoparticles. Despite the potential toxicity of these nanoparticles, they have been shown to exhibit promising antimicrobial and anticancer properties. Therefore, further research is needed to explore their potential use in these applications.
Conclusion:
Zinc methanolate is a coordination compound of zinc and methanol that has been extensively studied for its potential applications in various fields. It is an important precursor for the synthesis of zinc oxide-based materials, which have been widely used in catalysis, gas sensing, and optoelectronics. Zinc methanolate acts as a Lewis acid catalyst in various chemical reactions, and its resulting zinc oxide nanoparticles can induce cytotoxicity in various cell lines. Despite the potential limitations, there are several future directions that can be explored in the field of zinc methanolate, including the development of new synthesis methods and the investigation of potential biomedical applications.
Métodos De Síntesis
The synthesis of zinc methanolate can be achieved by reacting zinc acetate with methanol in the presence of a base such as sodium methoxide. The reaction is typically carried out under reflux conditions, and the resulting product is a white crystalline solid. The purity of zinc methanolate can be improved by recrystallization from a suitable solvent.
Propiedades
Número CAS |
1184-55-0 |
|---|---|
Nombre del producto |
Zinc methanolate |
Fórmula molecular |
C2H6O2Zn |
Peso molecular |
127.4 g/mol |
Nombre IUPAC |
zinc;methanolate |
InChI |
InChI=1S/2CH3O.Zn/c2*1-2;/h2*1H3;/q2*-1;+2 |
Clave InChI |
JXNCWJJAQLTWKR-UHFFFAOYSA-N |
SMILES |
C[O-].C[O-].[Zn+2] |
SMILES canónico |
C[O-].C[O-].[Zn+2] |
Otros números CAS |
1184-55-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




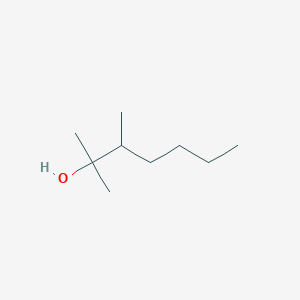

![Diethyl [2-(phenylthio)ethyl]malonate](/img/structure/B73692.png)
